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Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and preclinical development of SHP099, a pioneering allosteric inhibitor of the Src

homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical

signaling node and a validated target in oncology. This document details the key experiments

that elucidated the unique inhibitory mechanism of SHP099 and established its therapeutic

potential. Quantitative data from biochemical and cellular assays, as well as in vivo efficacy

studies, are presented in a structured format. Detailed experimental protocols for foundational

assays are provided to enable replication and further investigation. Signaling pathways and

experimental workflows are visualized using Graphviz to facilitate a deeper understanding of

the complex biological processes involved.

Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a non-receptor

protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including

the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key regulator of cell growth,

proliferation, differentiation, and survival.[4] Activating mutations in SHP2 are associated with

developmental disorders like Noonan syndrome and are implicated in the pathogenesis of

various cancers, including leukemia, lung cancer, and breast cancer.[5] For years, the

development of SHP2 inhibitors was hampered by the highly conserved and positively charged
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active site of protein tyrosine phosphatases, making it challenging to achieve selectivity and

drug-like properties.

A breakthrough occurred in 2016 when Novartis scientists reported the discovery of SHP099,

the first potent and selective allosteric inhibitor of SHP2.[5][6] Unlike traditional active-site

inhibitors, SHP099 targets a novel binding pocket at the interface of the N-terminal SH2, C-

terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][6] This unique

mechanism of action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its

activation and downstream signaling.[5][6] This discovery has paved the way for a new class of

cancer therapeutics targeting SHP2.

Mechanism of Action
SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2

domain binds to the PTP domain, blocking the active site.[7] Upon binding of phosphotyrosine-

containing proteins to the SH2 domains, a conformational change occurs, releasing the auto-

inhibition and activating the phosphatase.

SHP099 functions as a "molecular glue," binding to a tunnel-like pocket formed by the N-SH2,

C-SH2, and PTP domains in the inactive conformation.[5][6][8] This binding stabilizes the auto-

inhibited state of SHP2, preventing the conformational change required for its activation.[5][6]

By locking SHP2 in this closed state, SHP099 effectively inhibits its phosphatase activity and

downstream signaling, primarily through the RAS-ERK pathway.[5][9]
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Diagram 1: Allosteric Inhibition of SHP2 by SHP099.

Quantitative Data
The potency and selectivity of SHP099 have been characterized through various biochemical

and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of SHP099
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Target IC50 (µM) Assay Conditions Reference

SHP2 (Wild-Type) 0.071
Cell-free phosphatase

assay
[6][10]

SHP1 No significant activity
Cell-free phosphatase

assay
[10]

SHP2 D61Y 1.241
Allosteric inhibition

assay
[11]

SHP2 E69K 0.416
Allosteric inhibition

assay
[11]

SHP2 A72V 1.968
Allosteric inhibition

assay
[11]

SHP2 E76K 2.896
Allosteric inhibition

assay
[11]

Table 2: Cellular Activity of SHP099

Cell Line Cancer Type
IC50 (µM) for
Cell Growth

IC50 (µM) for
p-ERK
Inhibition

Reference

KYSE520

Esophageal

Squamous Cell

Carcinoma

~1.0 ~0.25 [12]

MDA-MB-468 Breast Cancer ~1.0 ~0.25 [12]

MV4-11
Acute Myeloid

Leukemia
0.32 Not Reported [11]

TF-1 Erythroleukemia 1.73 Not Reported [11]

Table 3: In Vivo Efficacy of SHP099 in Xenograft Models
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Xenograft
Model

Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition

Reference

KYSE520

Esophageal

Squamous Cell

Carcinoma

75 mg/kg, oral,

daily

Significant tumor

growth inhibition
[10]

BHY

Head and Neck

Squamous Cell

Carcinoma

75 mg/kg, oral, 6

days/week

Significant tumor

growth inhibition
[13]

HSC-4

Head and Neck

Squamous Cell

Carcinoma

75 mg/kg, oral, 6

days/week

Significant tumor

growth inhibition
[13]

B16F10 Melanoma
100 mg/kg, oral,

daily

Reduced tumor

growth
[14]

Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro potency of SHP099
against SHP2.

Materials:

Recombinant full-length human SHP2 protein

SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20,

5 mM DTT

SHP099 compound series

384-well black microplates
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Fluorescence plate reader

Procedure:

Prepare a serial dilution of SHP099 in DMSO.

In a 384-well plate, add SHP099 dilutions.

Add the SHP2-activating peptide to all wells except the negative control.

Add recombinant SHP2 enzyme to all wells except the no-enzyme control.

Incubate the plate at room temperature for 30 minutes to allow compound binding and

enzyme activation.

Initiate the reaction by adding the DiFMUP substrate.

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for

30-60 minutes.

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time

plot.

Plot the percentage of inhibition against the logarithm of SHP099 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Diagram 2: Workflow for SHP2 Biochemical Inhibition Assay.
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Cellular p-ERK Immunoblotting Assay
This protocol describes the detection of phosphorylated ERK (p-ERK) levels in cancer cells

treated with SHP099 by Western blotting.

Materials:

Cancer cell line (e.g., KYSE520, MDA-MB-468)

Cell culture medium and supplements

SHP099

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-

actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of SHP099 for the desired time (e.g., 2 hours).

Lyse the cells on ice with lysis buffer.
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Determine protein concentration using the BCA assay.

Denature protein lysates by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and add chemiluminescent substrate.

Acquire images using a chemiluminescence imaging system.

Quantify band intensities using densitometry software and normalize p-ERK levels to total

ERK and a loading control.

Cell Viability Assay (Crystal Violet)
This protocol provides a method to assess the effect of SHP099 on the viability of adherent

cancer cells.

Materials:

Adherent cancer cell line

Cell culture medium

SHP099

96-well plates

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

10% Acetic Acid
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

Treat cells with a serial dilution of SHP099 and incubate for a specified period (e.g., 72

hours).

Gently wash the cells with PBS.

Fix the cells with methanol for 15 minutes.

Stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.

Wash the plate with water to remove excess stain and allow it to air dry.

Solubilize the stain by adding 10% acetic acid to each well.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

In Vivo Xenograft Tumor Model
This protocol describes the evaluation of SHP099's anti-tumor efficacy in a mouse xenograft

model.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cell line for implantation (e.g., KYSE520)

Matrigel (optional)

SHP099 formulation for oral gavage
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Calipers

Animal balance

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without

Matrigel) into the flank of each mouse.

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate

tumor volume using the formula: (Length x Width²) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

Administer SHP099 or vehicle control orally at the specified dose and schedule.

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Compare the tumor growth curves between the treatment and control groups to assess

efficacy.

Signaling Pathways
SHP2 is a central hub in various signaling cascades. Its inhibition by SHP099 has profound

effects on these pathways, most notably the RAS-ERK pathway.
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Diagram 3: SHP2 in the RAS-ERK Signaling Pathway and Inhibition by SHP099.
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Clinical Development
While SHP099 itself has primarily been a preclinical tool compound, its discovery has led to the

development of clinically investigated SHP2 inhibitors. TNO155, a derivative of SHP099
developed by Novartis, has entered clinical trials.[6] These trials are evaluating the safety,

tolerability, and efficacy of TNO155 as a monotherapy and in combination with other anti-

cancer agents in patients with advanced solid tumors.

Key clinical trials for TNO155 include:

NCT03114319: A Phase 1 dose-escalation and expansion study of TNO155 in patients with

advanced solid tumors.[9]

NCT04000529: A Phase 1b study of TNO155 in combination with spartalizumab (an anti-PD-

1 antibody) or ribociclib (a CDK4/6 inhibitor) in selected malignancies.[1][4]

These ongoing clinical investigations will be crucial in determining the therapeutic utility of

SHP2 inhibition in cancer treatment.

Conclusion
The discovery of SHP099 represents a landmark achievement in the field of phosphatase-

targeted drug discovery. Its novel allosteric mechanism of action provided a viable strategy to

selectively inhibit SHP2, a previously challenging target. The extensive preclinical

characterization of SHP099 has not only elucidated the critical role of SHP2 in oncogenic

signaling but has also laid the foundation for the clinical development of a new class of targeted

cancer therapies. The ongoing clinical trials of SHP2 inhibitors hold the promise of delivering

new treatment options for patients with a variety of cancers. This technical guide provides a

foundational resource for researchers and drug developers working to further advance the field

of SHP2-targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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